molecular formula C21H21N3O6 B15012045 3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate

3-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)propyl acetate

Cat. No.: B15012045
M. Wt: 411.4 g/mol
InChI Key: HGNISFJJRUMNLE-XMHGGMMESA-N
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Description

3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrophenyl group, a phenylformamido group, and a prop-2-enamido group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylformamide under basic conditions to form an intermediate, which is then reacted with prop-2-enamide. The final step involves acetylation of the resulting compound to yield the acetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) are used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformamido group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
  • 2-Methyl-3-nitrophenyl acetate
  • (E)-3-(3-Nitrophenyl)-2-phenylacrylonitrile

Uniqueness

3-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

3-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate

InChI

InChI=1S/C21H21N3O6/c1-15(25)30-12-6-11-22-21(27)19(23-20(26)17-8-3-2-4-9-17)14-16-7-5-10-18(13-16)24(28)29/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,22,27)(H,23,26)/b19-14+

InChI Key

HGNISFJJRUMNLE-XMHGGMMESA-N

Isomeric SMILES

CC(=O)OCCCNC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)OCCCNC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

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